2-(4-tert-Butylphenyl)ethanol

Lipophilicity Partition Coefficient Drug Discovery

Researchers pursuing CNS-penetrant candidates often face insufficient lipophilicity in phenethyl alcohol building blocks. 2-(4-tert-Butylphenyl)ethanol (LogP 3.2) directly addresses this, providing a 20- to 50-fold lipophilicity increase over methyl analogs. • Key intermediate for fenazaquin acaricide (88% esterification yield) • Steric bulk enhances regioselective alkylation outcomes • Scalable; b.p. 141-143°C/15 mmHg supports process chemistry Procured by facilities with Repr. 2/STOT RE 2 safety protocols in place.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 5406-86-0
Cat. No. B1581585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-Butylphenyl)ethanol
CAS5406-86-0
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CCO
InChIInChI=1S/C12H18O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3
InChIKeyNZGMMENPUKHODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-tert-Butylphenyl)ethanol (CAS 5406-86-0): Core Properties & Procurement-Ready Physicochemical Profile


2-(4-tert-Butylphenyl)ethanol (CAS 5406-86-0), also known as 4-tert-butylphenethyl alcohol, is a para-substituted phenylethanol derivative. It is a colorless liquid or low-melting solid (melting point: 32-35°C) with a molecular formula of C12H18O and a molecular weight of 178.27 g/mol [1]. The compound is characterized by a tert-butyl group at the para position of the phenyl ring, which confers a calculated XLogP3-AA value of 3.2, indicating high lipophilicity [2]. It is insoluble in water but miscible with common organic solvents such as tetrahydrofuran .

2-(4-tert-Butylphenyl)ethanol Substitution Risks: Why In-Class Analogs Cannot Simply Be Swapped


Substituting 2-(4-tert-Butylphenyl)ethanol with a close structural analog like 2-(4-methylphenyl)ethanol or 2-(4-isopropylphenyl)ethanol is not trivial. The tert-butyl group fundamentally alters the compound's physicochemical profile, most notably its lipophilicity (LogP) and steric bulk [1]. These differences directly impact its performance as an intermediate, particularly in reactions where steric hindrance is critical for regioselectivity or where partition coefficients influence extraction and purification yields. As detailed below, the tert-butyl substitution imparts a quantifiable increase in hydrophobicity and boiling point, which in turn dictates its suitability for specific synthetic pathways and application contexts where other in-class compounds underperform .

2-(4-tert-Butylphenyl)ethanol: Comparative Performance Metrics & Verified Differentiation Data


Enhanced Hydrophobicity: LogP of 2-(4-tert-Butylphenyl)ethanol vs. 2-(4-Methylphenyl)ethanol

The tert-butyl group significantly increases the calculated octanol-water partition coefficient (LogP) relative to smaller alkyl substituents. 2-(4-tert-Butylphenyl)ethanol exhibits an XLogP3-AA of 3.2 [1]. In contrast, the methyl-substituted analog, 2-(4-methylphenyl)ethanol, has a reported LogP of 1.53-1.85 [2]. This quantifiable difference in lipophilicity is crucial for predicting membrane permeability, organic solvent extraction efficiency, and overall bioavailability in both pharmaceutical and agrochemical research contexts.

Lipophilicity Partition Coefficient Drug Discovery Agrochemicals

Elevated Boiling Point: Thermal Stability and Distillation Performance Comparison

The presence of the bulky tert-butyl group elevates the boiling point of the alcohol relative to its less substituted congeners. 2-(4-tert-Butylphenyl)ethanol has a reported boiling point of 141-143°C at 15 mmHg . For comparison, the methyl-substituted analog, 2-(4-methylphenyl)ethanol, boils at 244-245°C at atmospheric pressure, which translates to a significantly lower boiling point under reduced pressure [1]. This higher boiling point of the tert-butyl derivative allows for easier separation and purification via fractional distillation in multi-component reaction mixtures, reducing the risk of product loss during solvent evaporation steps.

Physical Properties Purification Thermal Stability Synthesis

Synthesis Yield for Key Agrochemical Intermediate: Optimized Esterification Route

The steric bulk of the tert-butyl group influences reaction kinetics and yields in esterification reactions. A specific synthesis route using 2-(4-tert-Butylphenyl)ethanol to produce isobutyric acid 2-(4-tert-butyl-phenyl)-ethyl ester has been reported to achieve an 88% yield under defined conditions . This yield benchmark provides a quantitative reference point for process chemists evaluating the feasibility and efficiency of utilizing this alcohol as a building block in multi-step syntheses, particularly when compared to alternative synthetic pathways using different electrophiles or catalysts.

Synthetic Yield Esterification Agrochemical Intermediate Process Chemistry

Regulatory and Safety Profile: Hazard Classifications Mandating Specialized Handling

Unlike simpler alkylphenylethanols, 2-(4-tert-Butylphenyl)ethanol carries specific hazard classifications that dictate storage, handling, and disposal protocols. It is classified as Reproductive Toxicity Category 2 (H361f: Suspected of damaging fertility) and Specific Target Organ Toxicity – Repeated Exposure Category 2 (H373: May cause damage to organs through prolonged or repeated exposure) [1]. It also causes serious eye damage (H318) and is toxic to aquatic life with long-lasting effects (H411) [2]. In comparison, phenethyl alcohol (CAS 60-12-8) is not classified for reproductive toxicity or specific target organ toxicity, underscoring a fundamental difference in their safety profiles that directly impacts procurement and laboratory safety planning.

Safety Regulatory Compliance Toxicology Procurement

2-(4-tert-Butylphenyl)ethanol: Optimal Application Scenarios Based on Quantified Differentiation


Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

Given its measured LogP of 3.2, 2-(4-tert-Butylphenyl)ethanol is a preferred starting material for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules. The tert-butyl group provides a 20- to 50-fold increase in lipophilicity compared to a methyl substituent [1], a critical parameter for achieving favorable ADME properties. This compound is thus specifically indicated for lead optimization efforts where improving passive permeability is a key objective.

Agrochemical Intermediate for the Synthesis of Fenazaquin and Related Acaricides

This compound is a key intermediate in the synthesis of the acaricide fenazaquin . Its high-yielding esterification chemistry (88% yield) and elevated boiling point (141-143°C/15 mmHg) make it a practical and scalable building block for the agrochemical industry. Researchers and process chemists should select it over other phenylethanols when a tert-butylphenethyl ether moiety is required for target molecule efficacy.

Synthetic Transformations Requiring Sterically Demanding Electrophiles

The steric bulk of the tert-butyl group imparts unique reactivity, enabling selective transformations that are less favored with less hindered alcohols. For instance, its use as an electrophile in alkylation reactions can direct regioselectivity due to steric shielding . This makes it a valuable building block for constructing complex molecular architectures where control over steric outcomes is essential.

Laboratory Settings with Mandated Reproductive and Organ Toxicity Controls

Due to its classification as Repr. 2 (H361f) and STOT RE 2 (H373) [2], procurement of 2-(4-tert-Butylphenyl)ethanol is specifically appropriate for facilities with established safety protocols for handling suspected reproductive and organ toxins. This includes laboratories in academia and industry where dedicated fume hoods, PPE (including eye protection), and approved waste streams are in place. This contrasts with less hazardous phenylethanols, for which such stringent controls may not be necessary.

Technical Documentation Hub

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